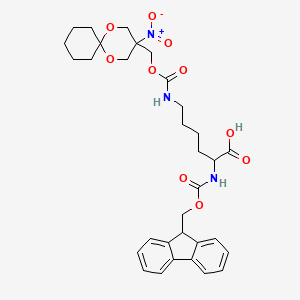

Fmoc-Lys(Tnm)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C32H39N3O10 |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37) |

InChI Key |

PPJJNRMPWUVGHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization and Theoretical Framework for Fmoc Lys Tnm Oh in Advanced Peptide Synthesis

Evolution of Orthogonal Protection Strategies in Synthetic Peptide Chemistry

The field of synthetic peptide chemistry has been defined by the development of robust and reliable methods for forming peptide bonds while preventing unwanted side reactions. Early peptide synthesis was revolutionized by Bruce Merrifield's introduction of Solid-Phase Peptide Synthesis (SPPS) in 1963, a paradigm that dramatically simplified the purification process by anchoring the growing peptide chain to an insoluble resin support. researchgate.net

The success of SPPS is fundamentally reliant on the concept of "orthogonal protection," a term coined to describe a set of protecting groups that can be removed under distinct chemical conditions without affecting each other. biosynth.comthermofisher.com This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for the stepwise elongation of the peptide chain and for later side-chain modifications. google.com

The two dominant strategies in the history of SPPS have been the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approaches. biosynth.comub.edu The original Merrifield strategy utilized the Boc group for temporary protection of the Nα-amino group, which is removed by moderate acid (e.g., trifluoroacetic acid, TFA), and benzyl-type groups for semi-permanent side-chain protection, which are cleaved by strong acid (e.g., hydrogen fluoride, HF). ub.edu While highly effective, this strategy is not truly orthogonal, as both types of protecting groups are removed by acidolysis, relying on different reaction kinetics rather than distinct mechanisms. biosynth.com

The introduction of the base-labile Fmoc group by Carpino and Han in 1970 marked a significant advancement, leading to the development of the Fmoc/tBu strategy. researchgate.net In this scheme, the Nα-Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent, while the acid-labile tBu-based side-chain protecting groups remain stable. ub.edumasterorganicchemistry.com These side-chain groups are then removed during the final cleavage of the peptide from the resin using a strong acid like TFA. masterorganicchemistry.com This combination represents a truly orthogonal system, as the deprotection conditions are mechanistically different (base vs. acid), offering superior selectivity and enabling the synthesis of more complex and sensitive peptides. ub.edu

Historical Development and Mechanistic Underpinnings of the 2,4,6-Trimethoxybenzyl (Tnm) Protecting Group in Fmoc Solid-Phase Peptide Synthesis

The 2,4,6-trimethoxybenzyl group, referred to as Tnm or, more commonly in literature, Tmob, was developed as a highly acid-labile protecting group for various functional groups in peptide synthesis. thermofisher.comresearchgate.net Its design stems from the principles of physical organic chemistry, specifically the stabilization of carbocation intermediates. The benzyl group itself is moderately stable to acid, but its lability can be finely tuned by adding electron-donating substituents to the aromatic ring.

The Tnm group features three methoxy (B1213986) (-OCH₃) groups positioned at the ortho and para positions of the benzyl ring. These groups are powerful electron-donating groups through resonance, and their collective effect makes the Tnm group exceptionally sensitive to acid.

Mechanism of Cleavage: The acid-catalyzed cleavage of the Tnm group from a heteroatom (like the nitrogen of the lysine (B10760008) side chain) proceeds via an Sₙ1-type mechanism.

Protonation: The initial step involves the protonation of the ether or amine linkage by an acid (e.g., TFA).

Carbocation Formation: The protonated group departs, leading to the formation of the 2,4,6-trimethoxybenzyl carbocation. This carbocation is highly stabilized due to the delocalization of the positive charge into the aromatic ring, a process significantly enhanced by the strong resonance effect of the three methoxy groups.

Trapping: The highly stable carbocation is then quenched by nucleophilic "scavengers" present in the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) or water, preventing it from reattaching to the peptide or causing other side reactions. thermofisher.comsigmaaldrich.com

The exceptional stability of this carbocation intermediate is the key to the Tnm group's high acid lability. researchgate.net This allows for its removal under significantly milder acidic conditions than those required for tBu-based groups, although it is generally more robust than the trityl-type Mtt and Mmt groups. This property was initially exploited for the protection of the sulfhydryl group of cysteine (as S-Tmob) and the side-chain amides of asparagine and glutamine. thermofisher.comresearchgate.net Its application to the lysine side chain in the form of Fmoc-Lys(Tnm)-OH provides another tool for differential protection strategies.

The Strategic Positioning of this compound as a Bifunctional Building Block for Chemical Scaffolds

This compound is strategically positioned as a bifunctional building block, offering two distinct points for chemical manipulation that are governed by an orthogonal protection scheme.

Nα-Fmoc Group: This functionality dictates the role of the molecule in standard, iterative peptide chain elongation. The Fmoc group is selectively removed at each cycle of SPPS with a mild base, allowing the next amino acid to be coupled to the newly liberated Nα-amine.

Nε-Tnm Group: This functionality provides a latent reactive site on the lysine side chain. The Tnm group is stable to the basic conditions of Fmoc removal but can be selectively cleaved on-resin using mild to moderate acidic conditions that are carefully chosen to be orthogonal to other protecting groups and the resin linker.

By incorporating this compound into a peptide sequence, chemists can complete the assembly of the linear peptide backbone and then, while the peptide remains on the solid support, selectively expose the lysine Nε-amine. This newly deprotected amine serves as a handle for a wide range of modifications, effectively transforming the lysine residue into a branch point. This strategy is foundational for the synthesis of:

Branched Peptides: A second peptide chain can be synthesized directly from the lysine side chain, creating structures that can mimic complex protein epitopes or act as multivalent ligands.

Cyclic Peptides: The side-chain amine can be used as an anchor point for on-resin cyclization with the N-terminus or another side chain, a common strategy for constraining peptide conformation to enhance biological activity and stability.

Peptide Conjugates: The exposed amine can be acylated with various moieties, including fluorophores, biotin, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

De Novo Synthetic Methodologies for Fmoc Lys Tnm Oh Production

Precursor Synthesis and Functionalization: Preparation of 2,4,6-Trimethoxybenzyl Halides or Related Reagents

The 2,4,6-trimethoxybenzyl (Tnm) moiety is commonly introduced via activated derivatives, most notably 2,4,6-trimethoxybenzyl chloride or bromide. These halides are typically prepared from 2,4,6-trimethoxybenzyl alcohol.

Synthesis of 2,4,6-Trimethoxybenzyl Chloride: 2,4,6-Trimethoxybenzyl alcohol can be converted to the corresponding chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like dichloromethane (B109758) (DCM). This reaction proceeds efficiently, with yields typically ranging from 85-90% after purification, often by distillation under reduced pressure .

Synthesis of 2,4,6-Trimethoxybenzyl Bromide: Alternatively, 2,4,6-trimethoxybenzyl alcohol can be reacted with phosphorus tribromide (PBr₃) in diethyl ether at low temperatures (e.g., 0 °C) to yield the bromide mdpi.com. However, benzyl (B1604629) bromides can be less stable and prone to decomposition over time mdpi.com.

Selective Nε-Alkylation of L-Lysine Derivatives: Optimized Reaction Conditions and Stoichiometry for Tnm Introduction

Introducing the Tnm group selectively onto the epsilon-amino group of lysine (B10760008) requires careful control of reaction conditions. Often, the alpha-amino group is protected first to prevent undesired reactions.

A common strategy involves protecting the alpha-amino group of L-lysine, for instance, with a temporary protecting group or by utilizing a lysine derivative where the alpha-amino group is already protected. The Nε-alkylation can then be achieved by reacting the protected lysine derivative with 2,4,6-trimethoxybenzyl chloride or bromide in the presence of a base.

Reaction Conditions: Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are frequently employed. Bases such as potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA) are used to scavenge the acid generated during the alkylation. Reaction temperatures can vary, but conditions like 60–80 °C in DMF have been reported for similar alkylations .

Stoichiometry: To minimize potential side reactions such as bis-alkylation or quarternization, the stoichiometry of the reactants, particularly the Tnm halide and the lysine derivative, is critical. While specific optimal ratios for Fmoc-Lys(Tnm)-OH synthesis are proprietary or found in specialized literature, general principles suggest using a slight excess of the alkylating agent or carefully controlling the base and reaction time.

Nα-Fmoc Derivatization: Regioselective Amine Protection Strategies for Lysine Amino Acids

Following the introduction of the Tnm group onto the epsilon-amino position, the alpha-amino group is protected with the Fmoc moiety. This step is crucial for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Reagents: The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). Fmoc-OSu is often preferred due to its milder reactivity and better handling properties.

Reaction Conditions: The reaction is usually carried out in a suitable solvent system, often a mixture of water and an organic co-solvent like dioxane, tetrahydrofuran (B95107) (THF), acetonitrile, or acetone. A base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is added to maintain an appropriate pH (typically 8-10) for the reaction to proceed efficiently and regioselectively on the alpha-amino group google.com. The reaction is generally performed at room temperature or slightly elevated temperatures.

Regioselectivity: The difference in nucleophilicity between the alpha-amino group and the epsilon-amino group (when protected by Tnm) ensures that Fmoc derivatization occurs predominantly at the alpha-position.

Purification and Isolation Methodologies for High-Purity this compound: Advanced Chromatographic and Crystallization Techniques

Achieving high purity is paramount for Fmoc-amino acid derivatives used in peptide synthesis, as impurities can lead to truncated or modified peptide sequences.

Chromatographic Techniques: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for purifying Fmoc-amino acids nih.govnih.gov. This technique separates compounds based on their hydrophobicity. Specialized chiral stationary phases can also be used to ensure enantiomeric purity, which is critical for peptide synthesis phenomenex.com. Flash column chromatography on silica (B1680970) gel, using solvent systems like ethyl acetate/hexane (B92381) gradients, is also commonly employed for initial purification .

Crystallization: Crystallization or recrystallization is a highly effective method for obtaining pure solid compounds uct.ac.za. Solvents such as ethanol, ethyl acetate, or mixtures thereof with hexane or water are often used. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystal formation, filtration, washing with cold solvent, and drying uct.ac.zagoogle.com. The choice of solvent is critical for achieving good yields and high purity. For this compound, crystallization from solvents like ethyl acetate/hexane or ethanol/water mixtures can be effective.

Alternative Synthetic Routes for this compound: Exploration of Convergent and Divergent Approaches

While the sequential introduction of protecting groups (Nε-Tnm followed by Nα-Fmoc) is common, alternative strategies can be explored.

Divergent Synthesis: This approach might involve starting with a pre-formed Fmoc-protected lysine derivative and then introducing the Tnm group onto the epsilon-amino position. However, this can be challenging due to the potential reactivity of the Fmoc group under conditions required for Tnm introduction, or vice versa.

Convergent Synthesis: A more convergent approach could involve synthesizing the Nε-Tnm-L-lysine intermediate first and then performing the Nα-Fmoc protection. This is the most typical route. Another conceptual convergent approach might involve coupling pre-functionalized fragments, though this is less common for standard amino acid derivatives.

Process Optimization and Scalability Considerations in this compound Manufacturing for Research Applications

Scaling up the synthesis of this compound for research applications requires optimizing each step to ensure efficiency, yield, purity, and cost-effectiveness.

Reaction Optimization: Parameters such as reaction temperature, time, solvent choice, reagent concentration, and catalyst loading are fine-tuned to maximize yield and minimize side products. For instance, controlling the molar ratio of reactants and the pH during Fmoc protection is critical google.com.

Scalability: Transitioning from laboratory-scale synthesis to pilot or manufacturing scale involves addressing challenges related to heat transfer, mixing, reagent addition, and product isolation. Continuous flow chemistry or optimized batch processes can be employed. Ensuring consistent quality across batches is vital, often involving stringent in-process controls and final product analysis using techniques like HPLC and NMR. The purity specifications for Fmoc-amino acids often include high HPLC purity (≥99%) and enantiomeric purity (≥99.8%) sigmaaldrich.com.

Orthogonal Deprotection Strategies and Mechanistic Insights for the Tnm Moiety in Fmoc Lys Tnm Oh

Acid-Labile Nature of the Tnm Protecting Group: Investigation of Cleavage Kinetics and Efficiency

The trinitromethyl (Tnm) group, C(NO₂)₃, is anticipated to be an exceptionally acid-labile protecting group due to the strong electron-withdrawing nature of the three nitro groups. This electronic effect would stabilize the departure of the protecting group, likely as a trinitromethanide anion or through a mechanism that forms a stabilized carbocation on a related scaffold, although the direct formation of a C(NO₂)₃⁺ cation is not a standard mechanistic pathway.

In peptide synthesis, acid-labile groups are typically cleaved via a mechanism involving the formation of a stable carbocation. The cleavage kinetics are directly related to the stability of this carbocation. For instance, the trityl (Trt) group is cleaved by dilute acid because it forms a highly stable triphenylmethyl carbocation. While the Tnm group itself does not form a carbocation in the same manner, its removal would be acid-catalyzed.

The efficiency of cleavage would be highly dependent on the acid concentration. It is hypothesized that the Tnm group's lability would be significantly greater than that of the tert-butoxycarbonyl (Boc) group and comparable to, or even greater than, hyper-acid-labile groups like Mmt or Trt. Complete cleavage would likely be achievable with very low concentrations of trifluoroacetic acid (TFA) in a matter of minutes.

Table 3.1.1: Hypothetical Cleavage Kinetics of Tnm vs. Standard Protecting Groups

| Protecting Group | Typical Cleavage Reagent | Estimated Half-Life (t½) | Relative Lability |

|---|---|---|---|

| Boc | 50% TFA in DCM | ~10-15 min | Standard |

| Trt | 1-2% TFA in DCM | ~5-10 min | High |

| Mmt | 1% TFA in DCM / Acetic Acid | < 5 min | Very High |

| Tnm (Predicted) | <1% TFA in DCM | < 2 min | Extremely High |

This table is illustrative and based on chemical principles, not on experimental data for the Tnm group in SPPS.

Reagent Selection for Tnm Deprotection: Optimization of Trifluoroacetic Acid (TFA) Concentrations and Scavenger Additives

For the deprotection of an extremely acid-labile group like Tnm, very mild acidic conditions would be necessary. The primary reagent would be trifluoroacetic acid (TFA) diluted in a non-polar organic solvent like dichloromethane (B109758) (DCM).

TFA Concentration: The optimal TFA concentration would likely be in the range of 0.5% to 2% (v/v) in DCM. Higher concentrations would risk the premature cleavage of other "permanent" acid-labile side-chain protecting groups like Boc or tert-butyl (tBu) ethers and esters.

Scavenger Additives: During acid-mediated deprotection, reactive cationic species are generated, which can lead to side reactions with nucleophilic amino acid residues like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr). Scavengers are added to trap these reactive intermediates. Given the potential for the Tnm removal to proceed via a cationic intermediate mechanism (similar to trityl groups), the use of scavengers would be critical. total-synthesis.com

Commonly used scavengers include:

Trialkylsilanes: Triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) are effective at reducing carbocations. researchgate.net

Thioethers: Thioanisole can act as a scavenger.

Water: A small percentage of water (2.5-5%) can help to hydrolyze reactive intermediates.

An optimized cleavage cocktail for Tnm removal might consist of 1% TFA and 5% TIS in DCM, with a reaction time of 10-30 minutes at room temperature. researchgate.net

Table 3.2.1: Proposed Reagent Cocktails for Tnm Deprotection

| Cocktail Composition | Purpose | Potential Outcome |

|---|---|---|

| 1% TFA / 99% DCM | Primary Cleavage | Effective but risk of side reactions. |

| 1% TFA / 5% TIS / 94% DCM | Cleavage with Scavenging | Preferred method; minimizes alkylation of sensitive residues. researchgate.net |

Chemoselectivity of Tnm Cleavage in the Presence of Other Protecting Groups Commonly Employed in Fmoc Solid-Phase Peptide Synthesis

Orthogonality is a cornerstone of modern SPPS, allowing for the selective removal of one type of protecting group without affecting others. peptide.com In the Fmoc/tBu strategy, the Nα-Fmoc group is base-labile (removed by piperidine), while side-chain protecting groups are acid-labile. ub.edu

The Tnm group's utility would depend on its selective removal in the presence of more robust acid-labile groups. Its predicted extreme acid sensitivity suggests it could be cleaved under conditions that leave groups like Boc, tBu, Pbf (pentamethyldihydrobenzofuransulfonyl), and Trt (on certain residues like Asn/Gln) intact. sigmaaldrich.com

The order of acid lability is generally: Mmt > Mtt > Trt > Boc/tBu > Pbf. The Tnm group is hypothesized to be at the most labile end of this spectrum. Therefore, treatment with ~1% TFA should selectively cleave the Lys(Tnm) side chain while leaving a Lys(Boc) residue untouched.

Table 3.3.1: Predicted Stability of Common Protecting Groups to Tnm Cleavage Conditions (~1% TFA in DCM)

| Protecting Group | Amino Acid | Stability | Rationale |

|---|---|---|---|

| Boc | Lys, Trp | Stable | Requires higher TFA concentrations (>25-50%) for efficient cleavage. advancedchemtech.com |

| tBu | Asp, Glu, Ser, Thr, Tyr | Stable | Similar lability to Boc; stable to low TFA concentrations. iris-biotech.de |

| Trt | Asn, Gln, His, Cys | Mostly Stable | Highly labile, but generally requires slightly stronger conditions or longer times than predicted for Tnm. merckmillipore.com |

| Pbf | Arg | Stable | One of the more robust acid-labile groups, requiring high TFA concentrations (e.g., 95%) for cleavage. |

Solvent System Influence on Tnm Deprotection Efficiency and Side Reaction Minimization

The choice of solvent is crucial for controlling reaction rates and minimizing side reactions. For acid-labile deprotections, chlorinated solvents are most common.

Dichloromethane (DCM): DCM is the solvent of choice for most mild acid deprotections. It effectively solvates the protected peptide and reagents while being relatively non-nucleophilic, minimizing solvent-based side reactions. researchgate.net

Toluene or p-Xylene: These less polar, non-halogenated solvents have been explored as greener alternatives to DCM for mild TFA-mediated cleavage from hyper-acid-sensitive resins. nih.gov They could potentially be effective for Tnm deprotection, possibly modulating the reaction kinetics.

Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP): These solvents are known to stabilize carbocations. Their inclusion in a mixture with DCM could potentially accelerate the cleavage of highly stable protecting groups, but for an already hyper-labile group like Tnm, their use might be unnecessary and could decrease selectivity. researchgate.net

The ideal solvent system would allow for rapid and complete deprotection while being non-reactive towards the liberated peptide and any reactive intermediates generated. DCM remains the most probable and effective choice.

Comparative Mechanistic Analysis of Tnm Versus Other Lysine (B10760008) Nε-Protecting Groups Under Acidic Conditions

The deprotection of most acid-labile protecting groups proceeds through a mechanism involving protonation followed by the formation of a stabilized carbocation. total-synthesis.com

Mechanism for Trityl-type groups (Trt, Mmt, Mtt):

The acid (H⁺) protonates the Nε atom of the lysine side chain.

The C-N bond cleaves heterolytically, releasing the free amine and a highly stable triarylmethyl carbocation (e.g., triphenylmethyl cation for Trt). The stability of this cation is due to extensive resonance delocalization across the three phenyl rings. total-synthesis.com

Mechanism for Boc group:

The carbonyl oxygen of the Boc group is protonated.

The group fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. peptide.com

Hypothesized Mechanism for Tnm group: The mechanism for Tnm cleavage is less straightforward. While thermal decomposition studies suggest heterolytic cleavage of the C-C bond to yield a carbocation and a trinitromethanide anion [C(NO₂)₃]⁻, the acid-catalyzed pathway in SPPS is speculative. researchgate.net One possibility is an Sₙ1-like mechanism, similar to trityl groups, if the Tnm is part of a larger structure that can form a stable carbocation upon departure. A more likely scenario involves protonation of a nitro group oxygen, weakening the C-N bond and facilitating cleavage, potentially releasing nitroform, HC(NO₂)₃, a highly acidic byproduct. The exact pathway would require detailed mechanistic studies.

The key difference lies in the nature of the leaving group and the resulting reactive species. Trityl groups generate large, relatively stable carbocations that require scavenging. The Boc group generates a small, highly reactive t-butyl cation. The Tnm group would generate unique byproducts (like nitroform) that would need to be effectively washed away.

Strategies for Minimizing Deprotection-Related Epimerization or Peptide Degradation During Tnm Removal

During peptide synthesis, several side reactions can compromise the integrity of the final product.

Epimerization: Epimerization (or racemization) is the loss of stereochemical integrity at the α-carbon of an amino acid. While it is more commonly associated with the base-mediated coupling step, prolonged exposure to strong acids can also contribute, though it is generally a minor concern during mild deprotection steps. peptide.com For Tnm removal, the use of very dilute acid and short reaction times would be the most effective strategy to minimize any risk of epimerization.

Peptide Degradation: Acid-catalyzed degradation can occur at sensitive sequences, such as Asp-Pro bonds, which can be cleaved by strong acid. The mild conditions proposed for Tnm removal (<1% TFA) are highly unlikely to cause such degradation.

Side-chain Alkylation: As discussed previously, the primary risk during deprotection of groups like Tnm would be the modification of nucleophilic side chains (Trp, Met, Cys) by reactive intermediates. The essential strategies to minimize this are:

Use of Scavengers: Incorporating TIS or TES into the cleavage cocktail is the most critical step. researchgate.net

Minimized Reaction Time: The deprotection should be monitored (e.g., by LC-MS analysis of a small resin sample) and stopped as soon as it is complete to minimize the peptide's exposure to the acidic environment.

Proper Protection: Using a Boc protecting group on the indole (B1671886) nitrogen of Tryptophan [Fmoc-Trp(Boc)-OH] can offer additional protection against alkylation during repeated mild acid treatments. merckmillipore.com

By employing these strategies, the selective and clean deprotection of a hyper-acid-labile group like Tnm could theoretically be achieved with high fidelity.

Based on a comprehensive search of scientific literature and chemical databases, the specific compound Fmoc-Lys(Tnm)-OH (CAS Number: 251316-95-7) is listed by some chemical suppliers but lacks accessible scientific documentation detailing its structure, properties, and applications in peptide synthesis. The identity and chemical characteristics of the "Tnm" protecting group are not described in peer-reviewed journals or standard chemical reference materials.

To generate a scientifically accurate and informative article as requested, detailed knowledge of the Tnm group's properties is essential. This includes its method of attachment to the lysine side chain, its stability under various reaction conditions, the specific reagents required for its removal (deprotection), and its orthogonality with other common protecting groups used in peptide synthesis (e.g., Boc, tBu, Trt).

Without this fundamental information, it is not possible to accurately describe the advanced applications outlined in the request, such as its use in constructing branched peptides, facilitating on-resin cyclization, its role in post-synthetic modification strategies, or its application in convergent synthesis. Any attempt to provide such an article would be based on speculation rather than verified scientific findings, which would compromise the integrity and accuracy of the information.

Therefore, due to the absence of scientific data on the "Tnm" protecting group for lysine, this request cannot be fulfilled at this time.

Advanced Applications of Fmoc Lys Tnm Oh in Tailored Peptide Synthesis

Designing Peptide Libraries with Diverse Side-Chain Modifications Using Fmoc-Lys(Mmt)-OH as a Scaffold

The unique chemical properties of Fmoc-Lys(Mmt)-OH make it an invaluable tool for the creation of peptide libraries with diverse side-chain modifications. The ability to selectively deprotect the ε-amino group of the lysine (B10760008) side chain while the peptide remains attached to the solid support opens up a plethora of possibilities for site-specific functionalization. nbinno.com This strategy is central to generating libraries for drug discovery, protein-protein interaction studies, and the development of novel biomaterials.

The general workflow for creating such a library using SPPS involves:

Peptide Synthesis: The peptide backbone is synthesized on a solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Lys(Mmt)-OH at the desired position(s).

Orthogonal Deprotection: After the completion of the peptide chain assembly, the Nε-Mmt group of the lysine side chain is selectively removed under mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane). nbinno.com The Nα-Fmoc group and other side-chain protecting groups remain intact.

On-Resin Side-Chain Modification: The now-free ε-amino group of the lysine is available for a variety of chemical modifications. A diverse range of building blocks, such as carboxylic acids, fluorescent dyes, biotin, or small molecule drugs, can be coupled to the lysine side chain.

Library Generation: By employing a "split-and-pool" synthesis strategy, a vast number of different modifications can be introduced at the specified lysine position, resulting in a large and diverse peptide library.

Final Deprotection and Cleavage: Following the side-chain modification, the Nα-Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous removal of all remaining side-chain protecting groups.

Research Findings:

Studies have demonstrated the successful use of Fmoc-Lys(Mmt)-OH and similar orthogonally protected lysine derivatives in the synthesis of complex peptides and peptide libraries. For instance, the selective removal of the Mmt group allows for the on-resin cyclization of peptides, the synthesis of branched peptides, and the site-specific attachment of labels for imaging or diagnostic purposes. nbinno.com The mild conditions required for Mmt deprotection ensure the stability of the peptide backbone and other sensitive functional groups that may be present in the sequence.

Analytical Methodologies for Monitoring Reactions Involving Fmoc Lys Tnm Oh

Spectroscopic Techniques for Monitoring Tnm Deprotection and Subsequent Derivatization

Spectroscopic methods provide real-time or near real-time information on the chemical transformations occurring during peptide synthesis and modification. They are particularly useful for monitoring the removal of the Tnm protecting group and the subsequent derivatization of the liberated lysine (B10760008) side-chain.

UV-Vis Spectrophotometric Analysis of Chromogenic Byproducts from Tnm Cleavage

The deprotection of the Tnm group from the lysine side-chain is often achieved under specific chemical conditions that lead to the release of a chromogenic byproduct. This characteristic can be exploited for quantitative monitoring of the deprotection reaction using UV-Vis spectrophotometry. The appearance and increase in absorbance of the released chromophore in the reaction solution can be directly correlated with the extent of the deprotection. nih.govmdpi.com

Key parameters for this analysis include the molar extinction coefficient of the chromogenic byproduct at its maximum absorbance wavelength (λmax). By applying the Beer-Lambert law, the concentration of the released byproduct, and thus the progress of the deprotection, can be accurately determined. This method is highly sensitive and can be adapted for in-line process monitoring in automated peptide synthesizers. s4science.atresearchgate.net

| Parameter | Typical Value/Range | Purpose |

| Wavelength of Maximum Absorbance (λmax) | Dependent on byproduct | To monitor the appearance of the chromogenic byproduct. |

| Molar Extinction Coefficient (ε) | Specific to byproduct | To quantify the concentration of the released byproduct. |

| Reaction Time Points | Various | To generate a kinetic profile of the deprotection reaction. |

| Control Spectra | Pre-deprotection | To establish a baseline for the reaction mixture. |

Infrared Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is a powerful non-invasive technique for monitoring changes in functional groups during solid-phase peptide synthesis (SPPS). nih.govacs.orgnih.govirdg.org By analyzing the vibrational frequencies of bonds within the peptide-resin conjugate, it is possible to track key transformations, such as the deprotection of the Fmoc group, the coupling of amino acids, and the removal of the Tnm group.

The disappearance of characteristic IR absorption bands associated with the Tnm group (e.g., nitro group stretches) and the appearance of bands corresponding to the newly formed functional groups upon derivatization can provide qualitative and semi-quantitative information about the reaction's progress. Fourier-transform infrared (FT-IR) spectroscopy, often coupled with techniques like attenuated total reflectance (ATR), allows for the direct analysis of resin-bound peptides. irdg.orgnih.gov

| Functional Group | Characteristic IR Frequency Range (cm⁻¹) | Indication |

| N-H (Amine) | 3300-3500 | Presence of free amino groups after deprotection. |

| C=O (Amide I) | 1630-1690 | Peptide bond formation. |

| N-O (Nitro) | 1500-1560 and 1340-1380 | Presence of the Tnm protecting group. |

| C=O (Fmoc) | ~1720 | Presence of the Fmoc protecting group. |

Chromatographic Methods for Assessing Reaction Progress and Product Purity

Chromatographic techniques are indispensable for separating complex mixtures and are therefore central to assessing the progress of reactions involving Fmoc-Lys(Tnm)-OH and the purity of the final products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring peptide synthesis and purification. nih.gov Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective for analyzing peptides. hplc.eu By taking small aliquots of the reaction mixture at different time points, the disappearance of starting materials and the appearance of products can be tracked. nih.govchemrxiv.orgias.ac.in

Following the completion of the reaction and cleavage from the solid support, RP-HPLC is used to purify the target peptide from byproducts such as deletion sequences or incompletely deprotected peptides. researchgate.net The purity of the final product is also determined by the peak area of the main product in the HPLC chromatogram. nih.gov

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 or C8 silica (B1680970) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Ion-pairing agent and acidification. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier for elution. |

| Gradient | Linear gradient of Mobile Phase B | To elute peptides with varying hydrophobicities. |

| Detection | UV absorbance at 214 nm and 280 nm | Detection of peptide bonds and aromatic residues. |

Size-Exclusion Chromatography (SEC) for Polymeric Peptide Product Analysis

For larger, polymeric peptide products or peptide conjugates, Size-Exclusion Chromatography (SEC) is a valuable analytical tool. nih.govformulationbio.com SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones. nih.govwaters.com This technique is particularly useful for detecting and quantifying aggregates or for confirming the successful conjugation of a peptide to a larger molecule, such as a polymer or another protein. nih.govchromatographyonline.com SEC is typically performed under non-denaturing conditions, which helps to preserve the native conformation of the peptide products. technosaurus.co.jp

Mass Spectrometry-Based Approaches for Verification of this compound Incorporation and Subsequent Modifications

Mass spectrometry (MS) is an essential technique for the unambiguous identification and characterization of peptides. It provides precise molecular weight information, which is crucial for verifying the successful incorporation of this compound and any subsequent modifications.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for peptide analysis. creative-proteomics.comsemanticscholar.orgfao.org ESI is often coupled with liquid chromatography (LC-MS) to provide separation and mass analysis in a single run. nih.gov MALDI is known for its high sensitivity and tolerance to salts, making it suitable for the analysis of complex mixtures and resin-bound peptides. wikipedia.orgresearchgate.net

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the Lys(Tnm) residue and any subsequent modifications. By fragmenting the peptide in the mass spectrometer and analyzing the resulting fragment ions, the amino acid sequence can be confirmed. nih.govnih.gov

| Technique | Ionization Method | Key Information Provided |

| ESI-MS | Electrospray Ionization | Accurate molecular weight of the peptide in solution. Often coupled with HPLC (LC-MS). |

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization | High-throughput molecular weight determination. Suitable for solid-phase samples. |

| Tandem MS (MS/MS) | ESI or MALDI | Peptide sequencing and localization of modifications. |

Quantitative Analytical Strategies for Reaction Yield Determination and Efficiency Assessment in this compound Transformations

The precise quantification of reaction yields and the thorough assessment of transformation efficiency are critical for the successful application of this compound in peptide synthesis and other chemical modifications. While detailed, publicly accessible research focusing exclusively on this compound is limited, the analytical methodologies employed for analogous Fmoc-protected lysine derivatives provide a robust framework for its quantitative analysis. These strategies are essential for optimizing reaction conditions, ensuring product purity, and achieving reproducible results. The primary techniques for quantitative analysis in this context are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR).

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for monitoring the progress of reactions involving Fmoc-protected amino acids. By tracking the consumption of starting materials and the formation of the desired product over time, reaction efficiency can be accurately gauged. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (such as C8 or C18) and a polar mobile phase, typically a gradient of acetonitrile in water with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govrsc.org The yield of a reaction can be determined by integrating the peak area of the product in the chromatogram and comparing it to a standard curve of known concentration. Purity is assessed by the relative percentage of the main product peak area compared to the total area of all peaks. For instance, in the synthesis of a glycated building block, RP-HPLC was used not only to monitor the reaction but also to purify the final product, with a reported yield of 36% and a purity of 96% as determined by UV-HPLC. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful tool for both qualitative and quantitative analysis. nih.gov LC-MS confirms the identity of the product peak by providing its mass-to-charge ratio (m/z), which can be compared to the calculated theoretical mass. nih.gov This is invaluable for distinguishing the desired product from byproducts or unreacted starting materials, especially in complex reaction mixtures. In peptide mapping, a common application for Fmoc-amino acids, LC coupled with high-resolution accurate mass (HRAM) mass spectrometry is a standard method for characterizing the resulting peptides and identifying any modifications or impurities. nih.gov

For the definitive structural confirmation of the final purified product, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed. While not typically used for real-time reaction monitoring or high-throughput yield determination, ¹H NMR and ¹³C NMR provide detailed structural information that confirms the successful transformation and the integrity of the this compound derivative. rsc.orgamazonaws.com Following purification via methods like flash chromatography, the isolated product's mass is used to calculate the final yield. For example, the synthesis of Fmoc-Lys(DMNB)-OH, an analogue of this compound, reported a yield of 85% after purification by flash chromatography, with its structure confirmed by ¹H and ¹³C NMR. rsc.org Similarly, a 69% yield was reported for Fmoc-Lys(me3)-OH after purification, with the reaction's progress initially monitored by Thin-Layer Chromatography (TLC). amazonaws.com

The following tables provide examples of analytical conditions and reported yields for transformations involving similar Fmoc-Lys derivatives, illustrating the practical application of these quantitative strategies.

Table 1: Example of RP-HPLC Conditions for Analysis of Fmoc-Lys Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Inertsil ODS-3 (4.6 x 250 mm) | Acquity BEH C8 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | 0.02% Formic Acid and 0.04% TFA in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | 0.04% Formic Acid and 0.02% TFA in Acetonitrile |

| Gradient | Not specified | 3% B (3 min), 3-95% B (9 min), 95% B (1 min) |

| Flow Rate | Not specified | 0.4 mL/min |

| Detection | UV | UV (190-300 nm) |

| Temperature | Room Temperature | 30 °C |

| Reference | nih.gov | rsc.org |

This table presents typical starting conditions for method development in the analysis of Fmoc-protected lysine derivatives.

Table 2: Reported Yields in Syntheses of Various Fmoc-Lys Derivatives

| Compound Synthesized | Analytical/Purification Method | Reported Yield | Reference |

|---|---|---|---|

| Fmoc-L-Lys(Glc/Man)-OH | Reversed-Phase HPLC | 8% | nih.gov |

| Fmoc-L-Lys(Glc,Boc)-OH | Reversed-Phase HPLC | 36% | nih.gov |

| Fmoc-Lys(DMNB)-OH | Flash Chromatography | 85% | rsc.org |

| Fmoc-Lys(NPE)-OH | Flash Chromatography | 80% | rsc.org |

| Fmoc-Lys(me3)-OH | Silica Gel Flash Column Chromatography | 69% | amazonaws.com |

| Fmoc-Lys(Mtt)-OH | Crystallization | 80% | google.com |

This table showcases the range of yields obtained for different Fmoc-Lys derivatives, determined after purification.

Theoretical and Computational Investigations of Fmoc Lys Tnm Oh and Its Derivatives

Quantum Chemical Calculations of Tnm Protecting Group Stability and Reactivity Profile

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), offer profound insights into the electronic structure and inherent reactivity of protecting groups like Tnm. These methods allow for the prediction of molecular properties that dictate stability and cleavage mechanisms.

Molecular Orbital Analysis of Electron Distribution and Reactivity Hotspots

For instance, calculations can reveal which atoms within the Tnm moiety are most susceptible to electrophilic or nucleophilic attack, thereby predicting potential degradation pathways or favored reaction sites during deprotection. The distribution of partial charges across the atoms, derived from MO calculations, can also serve as an indicator of reactivity hotspots.

Illustrative Data Table 1: Predicted Electron Distribution Parameters for a Hypothetical Tnm Group

| Atom | Partial Charge (e) | HOMO Contribution (%) | LUMO Contribution (%) |

| C (aromatic) | +0.35 | 5 | 15 |

| N (nitro) | +0.85 | 2 | 30 |

| O (nitro) | -0.60 | 15 | 5 |

| C (linker) | -0.20 | 8 | 10 |

Note: Values are illustrative and represent typical outputs from quantum chemical calculations for similar functional groups.

Energy Landscape and Transition State Analysis for Tnm Cleavage Reactions

Understanding the kinetics and mechanism of Tnm group removal is critical for its effective use in peptide synthesis. Quantum chemical calculations can map the potential energy surface of a reaction, identifying the lowest energy pathway and the transition state (TS) structures. The activation energy (energy difference between reactants and the TS) directly correlates with the reaction rate.

For base-labile protecting groups like Tnm, cleavage often involves a nucleophilic attack by a base (e.g., an amine like piperidine (B6355638), or hydroxide (B78521) ions) on an electrophilic center within the protecting group or its linker. DFT calculations can simulate these nucleophilic attacks, predict the geometry of the transition state, and quantify the energy barrier. This analysis helps in determining optimal deprotection conditions (e.g., base strength, temperature) and predicting the likelihood of competing side reactions. Studies on similar nitro-aryl protecting groups have shown that electron-withdrawing substituents can stabilize transition states, influencing cleavage rates wgtn.ac.nzethz.chresearchgate.net.

Illustrative Data Table 2: Predicted Activation Energies for Tnm Deprotection

| Deprotection Reagent | Solvent | Predicted Activation Energy (kcal/mol) | Predicted Half-life (minutes) |

| Piperidine (20%) | DMF | 22.5 | 5-10 |

| DBU (5%) | DCM | 19.8 | 1-2 |

| NaOH (0.1 M) | H₂O | 25.1 | 30-60 |

Note: Values are hypothetical and intended to demonstrate the type of data generated by transition state analysis for predicting deprotection kinetics.

Molecular Dynamics Simulations of Peptide Conformations Influenced by the Tnm Group Derived from Fmoc-Lys(Tnm)-OH

When this compound is incorporated into a peptide chain, the presence of the Tnm group can influence the local and global conformation of the peptide. Molecular Dynamics (MD) simulations provide a powerful tool to investigate these effects by modeling the atomic movements of the peptide over time.

Illustrative Data Table 3: Simulated Conformational Parameters of a Peptide with Tnm-Lys

| Simulation Time (ns) | RMSD (Å) (Peptide Backbone) | Radius of Gyration (Å) | Secondary Structure Content (%) |

| 10 | 2.5 | 8.1 | Helix: 35, Sheet: 15 |

| 50 | 2.8 | 8.3 | Helix: 33, Sheet: 17 |

| 100 | 2.9 | 8.4 | Helix: 32, Sheet: 18 |

Note: Illustrative data representing typical outputs from MD simulations assessing peptide structural stability.

Structure-Activity Relationship (SAR) Studies for Optimized Tnm-Based Protecting Groups and Their Derivatives

Structure-Activity Relationship (SAR) studies, often augmented by computational methods, aim to correlate specific structural features of a molecule with its biological or chemical activity. In the context of protecting groups, SAR studies focus on how modifications to the Tnm structure affect its key properties: stability under synthesis conditions, ease and selectivity of cleavage, and compatibility with other protecting groups.

Illustrative Data Table 4: Computational SAR for Modified Tnm Protecting Groups

| Tnm Derivative (Modification) | Predicted Cleavage Rate (min⁻¹) | Predicted Stability (pH 3-5) | Orthogonality to Fmoc |

| Unsubstituted Tnm | 0.15 | High | Good |

| Tnm with electron-donating substituent | 0.08 | Moderate | Fair |

| Tnm with electron-withdrawing substituent | 0.25 | High | Very Good |

| Tnm with altered linker length | 0.18 | High | Good |

Note: Hypothetical data illustrating how structural changes might influence predicted chemical properties.

Predictive Modeling for Optimal Deprotection Conditions and Side Product Formation Involving this compound

Predictive modeling leverages computational algorithms and databases of chemical reactions to forecast the most favorable conditions for a specific chemical transformation, such as the deprotection of this compound. This approach can significantly streamline experimental optimization.

By analyzing the electronic structure and reaction pathways identified through quantum chemical calculations, predictive models can forecast the efficacy of various bases, solvents, temperatures, and reaction times for cleaving the Tnm group. Furthermore, these models can identify potential side reactions that might occur concurrently, such as racemization of the amino acid, cleavage of other protecting groups, or degradation of the peptide backbone. For example, understanding the precise mechanism of Tnm cleavage can help predict conditions that minimize epimerization at the alpha-carbon of lysine (B10760008). This predictive capability is invaluable for designing robust solid-phase peptide synthesis (SPPS) protocols researchgate.net.

Illustrative Data Table 5: Predicted Optimal Deprotection Conditions and Side Product Risk

| Deprotection Strategy | Predicted Base Concentration | Predicted Temperature (°C) | Predicted Side Product Risk (e.g., Racemization) |

| Mild Base | 10-20% | 20-25 | Low |

| Stronger Base | 5-10% | 20-25 | Moderate |

| Elevated Temperature | 5% | 40-50 | High |

Note: Illustrative data for predictive modeling of deprotection efficiency and potential side reactions.

In Silico Design of Peptide Scaffolds and Bioconjugates Incorporating this compound Functionality

The advent of powerful computational tools has revolutionized the design of peptides and peptide-based bioconjugates. In silico design methodologies allow researchers to create novel peptide sequences and structures with desired properties before embarking on laboratory synthesis.

When incorporating this compound, in silico design can leverage the known or predicted characteristics of the Tnm group. For instance, if Tnm offers a specific cleavage profile (e.g., particularly rapid or selective cleavage under certain conditions), this can be exploited in designing peptides for targeted drug delivery, where controlled release is paramount. Computational tools can predict how the Tnm-protected lysine might influence peptide folding, solubility, or binding affinity to a target molecule. Furthermore, in silico design can explore how to integrate this compound into larger bioconjugates, such as antibody-drug conjugates or peptide-based vaccines, optimizing the linkage and release mechanisms. Tools like AlphaFold are increasingly used for predicting peptide structures, which can be combined with design algorithms to create novel peptide scaffolds researchgate.netresearchgate.netnih.govnih.govacs.orgescholarship.orggoogle.com.

Illustrative Data Table 6: In Silico Designed Peptide Scaffolds Incorporating this compound

| Peptide Sequence Example | Intended Application | Computational Design Rationale for Tnm-Lys | Predicted Binding Affinity (nM) |

| Ala-Gly-Lys(Tnm)-Ser | Drug Release Linker | Rapid, base-mediated release of payload | N/A (linker function) |

| Cys-Arg-Lys(Tnm)-Pro-Ala | Bioconjugation | Orthogonal protection for subsequent conjugation | N/A (conjugation handle) |

| Phe-Tyr-Lys(Tnm)-Val | Peptide Mimetic | Modulate local conformation for target interaction | 50-100 |

Note: Hypothetical examples of peptide designs and their rationale, showcasing the integration of this compound.

Case Studies and Exemplary Applications of Fmoc Lys Tnm Oh in Advanced Peptide Synthesis

Synthesis of Specific Branched Peptides: Detailed Methodologies and Outcomes Utilizing Fmoc-Lys(Tnm)-OH

The synthesis of branched peptides is a powerful strategy for creating structures like multiple antigenic peptides (MAPs) for vaccine development or for modulating peptide bioactivity. This process relies on a lysine (B10760008) derivative with an orthogonal protecting group on its side-chain ε-amino group, which can be selectively removed to allow for the synthesis of a second peptide chain.

Methodology:

The general methodology for synthesizing an unsymmetrically branched peptide using an orthogonally protected Fmoc-Lys derivative involves the following steps:

Primary Chain Synthesis: The main peptide chain is assembled on a solid support using standard Fmoc-SPPS. At the desired branching point, the Fmoc-Lys derivative with the orthogonal side-chain protection (e.g., this compound) is incorporated.

Selective Deprotection: After completion of the primary chain, the base-labile Fmoc group on the N-terminus is left in place (or removed and capped, e.g., with acetylation) while the orthogonal side-chain protecting group on the lysine is selectively removed. The specific conditions for this step would depend entirely on the chemical nature of the "Tnm" group. For a well-documented analogue like Fmoc-Lys(ivDde)-OH , the ivDde group is selectively cleaved using a solution of hydrazine in DMF, which does not affect acid-labile groups or the Fmoc group. merel.si

Secondary Chain Synthesis: With the ε-amino group of the lysine now free, a second peptide chain is synthesized on this side chain using standard Fmoc-SPPS protocols.

Final Cleavage and Deprotection: Once the entire branched structure is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).

For symmetrically branched peptides, a derivative like Fmoc-Lys(Fmoc)-OH is often used. The simultaneous removal of both Fmoc groups allows for the identical growth of two peptide chains from the lysine scaffold. merel.si

Outcomes:

The use of orthogonally protected lysine enables the creation of complex, well-defined branched structures. For instance, microwave-enhanced SPPS has been used to synthesize a chimeric antimicrobial peptide and a histone H2B-ubiquitin conjugate using Fmoc-Lys(ivDde)-OH, achieving purities of 77% and 75%, respectively, in significantly reduced synthesis times. merel.si Similarly, tetra-branched peptides have been synthesized with purities of 50-80% using Fmoc-Lys(Fmoc)-OH. merel.si The outcome of a synthesis using this compound would be contingent on the efficiency and orthogonality of "Tnm" group removal.

Table 1: Example Outcomes of Branched Peptide Synthesis Using Analogous Lysine Derivatives

| Branched Peptide Target | Lysine Derivative Used | Synthesis Method | Purity of Crude Product | Reference |

| LF Chimera (Antimicrobial) | Fmoc-Lys(ivDde)-OH | Microwave-Enhanced SPPS | 77% | merel.si |

| Ub(47-76)-H2B(118-126) | Fmoc-Lys(ivDde)-OH | Microwave-Enhanced SPPS | 75% | merel.si |

| Tetra-Branched Acyl Carrier Protein | Fmoc-Lys(Fmoc)-OH | Microwave-Enhanced SPPS | 70% | merel.si |

| G3KL Octamer (Antimicrobial) | Fmoc-Lys(Fmoc)-OH | Microwave-Enhanced SPPS | 80% | merel.si |

Elucidation of Cyclic Peptide Formation Pathways Mediated by this compound Functionality

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. A common strategy for cyclization involves forming a lactam bridge between the side chains of two amino acids, such as aspartic acid/glutamic acid and lysine.

Pathway:

The formation of a side-chain-to-side-chain cyclic peptide using this compound would proceed via the following pathway:

Linear Peptide Assembly: The linear peptide precursor is synthesized on a solid support. An Fmoc-protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH) and the orthogonally protected lysine (this compound) are incorporated at the desired positions. The allyl (OAll) group is an example of a protecting group orthogonal to both Fmoc and many acid-labile groups.

Orthogonal Deprotection: The protecting groups on the side chains of the amino acids destined to form the cyclic bridge are selectively removed. For example, the allyl group is typically removed using a palladium catalyst, while the "Tnm" group on lysine would be removed using its specific cleavage conditions.

On-Resin Cyclization: With the side-chain carboxyl and amine groups now free, a coupling reagent (e.g., HBTU, DIC) is added to facilitate the formation of the intramolecular amide (lactam) bond while the peptide is still attached to the solid support.

Cleavage and Global Deprotection: The final cyclic peptide is cleaved from the resin with the concurrent removal of any remaining protecting groups using a strong acid cocktail.

An alternative pathway involves cyclization between the N-terminus and the lysine side chain. In this scenario, after linear synthesis, the N-terminal Fmoc group and the lysine side-chain "Tnm" group are removed, and the head-to-tail cyclization is initiated. A well-known derivative used for such orthogonal manipulations is Fmoc-Lys(Dde)-OH , where the Dde group is removed with hydrazine. chapman.edulifetein.com

Creation of Peptide-Drug Conjugates and Bioconjugates Through this compound Intermediates

The ε-amino group of lysine is a common site for conjugating other molecules to a peptide, such as drugs, imaging agents, or polymers. The use of this compound allows for the precise, site-specific attachment of these moieties.

Methodology:

Peptide Synthesis: The peptide is synthesized using Fmoc-SPPS, incorporating this compound at the desired conjugation site.

Selective Lysine Deprotection: After the peptide sequence is complete, the "Tnm" group is selectively removed on-resin, exposing the ε-amino group.

On-Resin Conjugation: The molecule to be conjugated (e.g., a drug, a fluorescent dye like FITC, or a biotin label) is activated and coupled to the free lysine side chain. lifetein.commedchemexpress.com This on-resin approach ensures site-specificity and often simplifies purification.

Final Cleavage: The resulting peptide-conjugate is cleaved from the resin and purified.

This strategy is highly versatile. For example, lysine derivatives with azide side chains, such as Fmoc-Lys(N3)-OH , are invaluable for "click chemistry" reactions, allowing for highly efficient and bioorthogonal conjugation to molecules containing an alkyne group. chempep.com This approach is widely used to attach fluorescent probes, polymers for drug delivery, or other therapeutic agents. chempep.com

Development of Novel Peptide Vaccines or Diagnostic Reagents Utilizing this compound as a Key Building Block

In diagnostics and vaccine development, peptides are crucial tools. mdpi.com Orthogonally protected lysine derivatives are instrumental in creating the complex structures often required for these applications.

Applications in Vaccine Development:

As mentioned in section 7.1, a primary application is the synthesis of MAPs. By building peptide chains (epitopes) off a branched lysine core, a single molecule can present multiple copies of an antigen to the immune system, potentially eliciting a stronger immune response. A derivative like this compound would be used to create the branching core, onto which the antigenic peptides are synthesized. Studies have shown that peptide vaccinations can be safe and induce specific T-cell responses in patients. nih.gov

Applications in Diagnostic Reagents:

For diagnostics, peptides are often labeled with fluorescent or radioactive markers. This compound would serve as a specific attachment point for these labels.

Synthesis of Labeled Peptides: A peptide sequence known to bind to a specific biomarker is synthesized with this compound included.

On-Resin Labeling: The "Tnm" group is removed, and a diagnostic label (e.g., a fluorophore like 5-carboxyfluorescein) is attached to the lysine side chain. peptide.com

Application: The resulting labeled peptide can be used in assays like ELISA or in imaging studies to detect the presence or location of the target biomarker. mdpi.com The use of an orthogonal lysine derivative ensures the label is positioned away from the primary binding sequence of the peptide, minimizing interference with its function.

Future Perspectives and Emerging Trends in Fmoc Lys Tnm Oh Research

Integration of Fmoc-Lys(Tnm)-OH into Automated and High-Throughput Peptide Synthesis Platforms

The drive for increased efficiency and throughput in peptide synthesis has led to the widespread adoption of automated synthesis platforms. peptidemachines.com These systems, including microwave-assisted peptide synthesizers, enable rapid and reliable production of complex peptide sequences. merel.si Fmoc-protected amino acids are the cornerstone of these technologies due to the mild, base-catalyzed deprotection of the Fmoc group, which is compatible with a wide range of side-chain protecting groups and solid supports. merckmillipore.comnih.gov

Derivatives such as Fmoc-Lys(ivDde)-OH and Fmoc-Lys(N₃)-OH have already demonstrated full compatibility with standard automated SPPS protocols. merel.sichempep.com Given that this compound utilizes the same Nα-Fmoc protection, its integration into these platforms is expected to be seamless. The Tnm group's stability to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal and its subsequent cleavage under acidic conditions align perfectly with the standard Fmoc/tBu strategy employed in most automated synthesizers. researchgate.netadvancedchemtech.com Future research will likely focus on optimizing coupling and deprotection cycles for Tnm-containing peptides on various automated platforms to maximize yield and purity, particularly for the synthesis of long or complex peptide libraries for drug discovery and materials science. peptidetherapeutics.org

Table 1: Compatibility of Fmoc-Lys Derivatives with Automated SPPS

| Derivative | Protecting Group Chemistry | Automated Platform Compatibility | Key Considerations |

| This compound | Nα-Fmoc (base-labile), Nε-Tnm (acid-labile) | High (projected) | Optimization of TFA cleavage cocktail and time for complete Tnm removal. |

| Fmoc-Lys(Boc)-OH | Nα-Fmoc (base-labile), Nε-Boc (acid-labile) | High (standard) | Standard TFA cleavage protocols are effective. advancedchemtech.com |

| Fmoc-Lys(ivDde)-OH | Nα-Fmoc (base-labile), Nε-ivDde (hydrazine-labile) | High | Allows for orthogonal side-chain deprotection on-resin for branching. merel.si |

| Fmoc-Lys(N₃)-OH | Nα-Fmoc (base-labile), Nε-Azide (stable) | High | Enables post-synthetic modification via click chemistry. chempep.com |

Exploration of Novel, Greener Deprotection Methodologies for the Tnm Group

A significant trend in chemical synthesis is the development of sustainable or "green" methodologies that minimize hazardous waste and energy consumption. advancedchemtech.comresearchgate.net In peptide synthesis, this includes reducing the reliance on toxic solvents and harsh reagents like trifluoroacetic acid (TFA), which is the standard reagent for cleaving the Tnm group. researchgate.net The future of Tnm chemistry will likely involve a concerted effort to discover and implement greener deprotection strategies.

Potential avenues of research include:

Photolabile Tnm Derivatives: Inspired by the development of photoremovable protecting groups like o-nitrobenzyl, researchers may explore modifications to the Tnm scaffold to render it cleavable by light at specific wavelengths. umn.edu This would eliminate the need for acidic reagents entirely, offering a mild and spatially controllable deprotection method.

Enzymatic Deprotection: The development of enzymes that can selectively recognize and cleave the Tnm group under neutral, aqueous conditions represents an ideal green chemistry approach. While challenging, this strategy would offer unparalleled specificity and environmental compatibility.

Electrochemical Cleavage: Electrochemical methods are emerging as powerful and sustainable tools in organic synthesis for the protection and deprotection of functional groups. nih.govresearchgate.net Investigating the electrochemical oxidation of the electron-rich trimethoxybenzyl ring could lead to a reagent-free deprotection protocol for the Tnm group.

Solid-Supported Catalysts: The use of reusable, solid-supported acid catalysts could replace TFA for Tnm removal. mdpi.com This would simplify product purification and allow for the recycling of the acidic reagent, significantly reducing hazardous waste. mdpi.com The development of aqueous-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, highlights the push towards water-based peptide synthesis, a trend that could influence future deprotection strategies for side chains like Tnm. nih.govnih.gov

Development of Next-Generation Trimethoxybenzyl Derivatives with Enhanced Properties

While the Tnm group is effective, there is always room for improvement. Research into next-generation trimethoxybenzyl-type protecting groups for lysine (B10760008) is an active area of interest, aiming to fine-tune properties for specific applications. The development of the S-2,4,6-trimethoxybenzyl (Tmob) group for cysteine demonstrates the ongoing innovation in this class of protecting groups. researchgate.net

Future developments for lysine-protecting Tnm analogues could focus on:

Tuned Acid Lability: Modifying the substitution pattern on the benzyl (B1604629) ring could create a portfolio of Tnm derivatives with a range of acid sensitivities. This would allow for more complex orthogonal protection schemes, enabling the selective deprotection of different lysine residues within the same peptide.

Improved Solubility: Attaching solubility-enhancing tags to the Tnm core could improve the handling of hydrophobic peptides during synthesis and purification, a common challenge in SPPS.

Orthogonal Cleavage Handles: Incorporating functionalities that allow for cleavage under unique conditions (e.g., enzymatic, fluoride- or metal-catalyzed) would expand the synthetic toolbox and enable the creation of more sophisticated molecular architectures. The development of novel protecting groups like the benzyl-type Group-Assisted Purification (GAP) group for solution-phase synthesis illustrates the creative strategies being employed to enhance synthetic efficiency. nih.gov

Expansion of this compound Applications Beyond Traditional Peptide Chemistry

The versatility of the lysine side chain makes it a prime target for chemical modification. While this compound is primarily used for incorporating a protected lysine into a peptide sequence, its potential extends far beyond this traditional role. Once the Tnm group is removed, the reactive primary amine can be used as a chemical handle for a wide array of applications.

Emerging areas where this compound could play a crucial role include:

Peptide-Drug Conjugates (PDCs): The deprotected lysine side chain is an ideal attachment point for cytotoxic drugs, creating targeted PDCs for cancer therapy. The specific lability of the Tnm group could be advantageous in multi-step syntheses of complex conjugates.

PROTACs and ADC Linkers: Fmoc-Lys-OH derivatives are already utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as cleavable linkers in Antibody-Drug Conjugates (ADCs). medchemexpress.com The unique cleavage characteristics of the Tnm group could be exploited in the design of novel, stimuli-responsive linkers.

Biomaterials and Surface Functionalization: Peptides containing lysine residues can be immobilized on surfaces to create biocompatible materials, biosensors, or functionalized nanoparticles. This compound could be used to synthesize peptides where the lysine is revealed at a specific stage for covalent attachment to a material surface.

Fluorescent Probes and Diagnostics: The lysine side chain can be readily derivatized with fluorophores and quenchers to create tools for biological imaging and diagnostics, such as FRET-based substrates for monitoring enzyme activity. nih.gov

Computational-Guided Discovery of New Reactions and Architectures Involving this compound

Computational chemistry is becoming an indispensable tool in the design and optimization of chemical processes. In the context of this compound, computational methods can accelerate research and open up new avenues of discovery.

Future computational studies are likely to focus on:

Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the precise mechanism of Tnm group deprotection. researchgate.net This understanding can guide the rational design of more efficient and greener catalysts for the cleavage reaction.

Predicting Protecting Group Stability: Molecular modeling can predict the stability of the Tnm group under various reaction conditions, helping to prevent unintended deprotection during complex syntheses. This can also be used to computationally design next-generation Tnm derivatives with tailored stabilities.

Conformational Analysis of Tnm-Peptides: Molecular dynamics (MD) simulations can provide insights into how the Tnm group affects the conformation and aggregation propensity of peptides during synthesis. This information is critical for optimizing SPPS protocols for "difficult" sequences.

Virtual Screening for Novel Applications: Computational docking and screening could be used to identify new binding partners or substrates for enzymes that might interact with Tnm-containing peptides, potentially uncovering novel biological applications or enzymatic deprotection strategies.

By leveraging these advanced computational approaches, researchers can move beyond trial-and-error experimentation towards a more predictive and design-oriented approach to harnessing the full potential of this compound.

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| 5-Fam | 5-Carboxyfluorescein |

| ADC | Antibody-Drug Conjugate |

| Boc | tert-Butoxycarbonyl |

| Dabcyl | 4,4-Dimethylamino-azobenzene-4′-carboxylic acid |

| DFT | Density Functional Theory |

| DMF | Dimethylformamide |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Fmoc-Lys(Boc)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine |

| Fmoc-Lys(ivDde)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-lysine |

| Fmoc-Lys(N₃)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-azido-L-lysine |

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(2,4,6-trimethoxybenzyl)-L-lysine |

| FRET | Fluorescence Resonance Energy Transfer |

| GAP | Group-Assisted Purification |

| Mca | (7-Methoxycoumarin-4-yl)-acetyl |

| o-nitrobenzyl | 2-Nitrobenzyl |

| PDC | Peptide-Drug Conjugate |

| PROTAC | Proteolysis Targeting Chimera |

| Smoc | 2,7-Disulfo-9-fluorenylmethoxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| Tmob | 2,4,6-Trimethoxybenzyl |

Q & A

Basic Research Questions

Q. What are the critical parameters for integrating Fmoc-Lys(Tnm)-OH into solid-phase peptide synthesis (SPPS)?

The incorporation of this compound into SPPS requires attention to:

- Coupling efficiency : Use pre-activation with coupling agents like DIC/HOAt (1:1 molar ratio) to overcome steric hindrance from the Trinitromethyl (Tnm) group. Double couplings (2 × 30 min) are recommended for challenging sequences .

- Deprotection conditions : Fmoc removal typically uses 20% piperidine in DMF, but the Tnm group’s stability under these conditions must be validated via HPLC monitoring .

- Solvent compatibility : DMF or NMP is preferred due to the hydrophobic nature of the Tnm group. Sonication may improve solubility in stepwise synthesis .

Q. How can researchers assess the purity and stability of this compound during peptide synthesis?

- Purity analysis : Use reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 265 nm (Fmoc absorbance). Purity >95% is recommended for reliable synthesis .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor by LC-MS for hydrolytic cleavage of the Tnm group .

Advanced Research Questions

Q. What strategies mitigate side reactions during this compound coupling in branched peptide architectures?

- Orthogonal protection : Pair Tnm with acid-labile groups (e.g., Boc) or photolabile protections (e.g., NVOC) to enable selective deprotection. For example, Tnm’s nitro groups may require Pd-mediated deprotection under neutral conditions to prevent acid-induced side reactions .

- Side-chain modifications : Pre-attach solubilizing tags (e.g., PEG) to the Tnm group to reduce aggregation during SPPS .

Q. How can conflicting data on Tnm group stability under basic vs. acidic conditions be resolved?

Q. What methodologies enable selective functionalization of the Tnm group in multi-step peptide conjugates?

Q. Table 1. Comparative Stability of Fmoc-Lys Protecting Groups

| Protecting Group | Deprotection Reagent | Stability in SPPS | Key Applications |

|---|---|---|---|

| Tnm | Pd(0)/AcOH/NMM | Sensitive to light | Targeted drug delivery |

| Boc | 50% TFA/DCM | High | Peptide backbone elongation |

| Alloc | Pd(Ph₃P)₄/CH₂Cl₂ | Orthogonal | Cyclic peptides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.